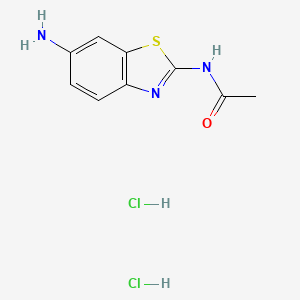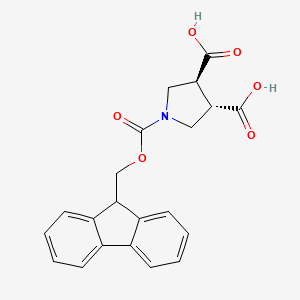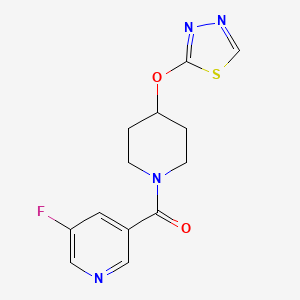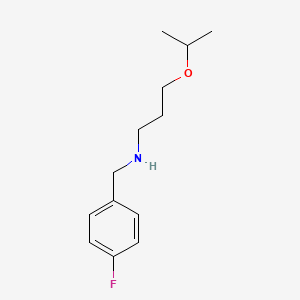
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are effective against various strains of microorganisms . Substituted benzimidazole derivatives possess various biological activities, including antibacterial, antifungal, antinematode, antiviral, anticancer, and antiprotozoal properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with other compounds. For example, it was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Molecular Structure Analysis
The benzimidazole moiety is essentially planar. The thioamide group is inclined by 54.80 (14)° to the benzimidazole ring system . The morpholine ring is disordered over two sets of sites, with chair conformations for both components .
Chemical Reactions Analysis
The strategies for the synthesis of benzimidazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Glucosidase Inhibitory Activities
A study detailed the synthesis of benzimidazoles containing morpholine skeletons, demonstrating their significant in vitro antioxidant activities and glucosidase inhibitory potentials. The compounds were synthesized through a 'onepot' nitro reductive cyclization reaction and evaluated using various antioxidant assays, revealing high scavenging activity. Some analogs exhibited α-glucosidase inhibitory potential superior to the standard acarbose, indicating their potential in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).
Corrosion Inhibition
Another research focused on benzimidazole derivatives based on 8-hydroxyquinoline, investigating their corrosion inhibition behavior for steel in hydrochloric acid. The study found these compounds to be effective corrosion inhibitors, with efficiencies reaching up to 97.7%. This effectiveness was attributed to the formation of a protective layer on the steel surface, indicating the compounds' potential in industrial applications to prevent corrosion (Rbaa et al., 2020).
Anticancer Activity
Research into benzimidazole chromenes under microwave irradiation conditions has shown that these compounds exhibit significant anticancer activity against different tumor cell lines. This highlights their potential as leads for the development of new anticancer therapies, emphasizing the role of the benzimidazole chromene structure in mediating biological activity (Reddy et al., 2003).
Biological Evaluation of Novel Analogues
A structure-activity relationship study of benzimidazole analogues identified modifications at the benzimidazole ring significantly affecting the potency against class I PI 3-kinase enzymes. This research underscores the therapeutic potential of benzimidazole derivatives in targeting PI 3-kinases, which are crucial in signaling pathways involved in cancer and other diseases (Rewcastle et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties . They are considered as chemotherapeutic agents in diverse clinical conditions . .
Mode of action
The mode of action of benzimidazole derivatives can vary depending on their structure and the disease they are targeting. Some benzimidazole derivatives have been reported to exhibit potential antidiabetic property by inhibiting Ecto-nucleotide pyrophosphatases . .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18-6-5-13-11-14(20-22-16-3-1-2-4-17(16)23-20)21(26)28-19(13)15(18)12-24-7-9-27-10-8-24/h1-6,11,25H,7-10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFLFLATYOYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2554705.png)


![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)

